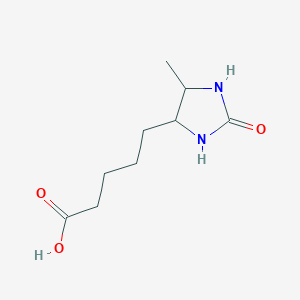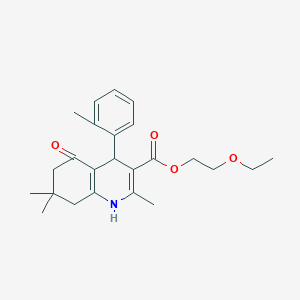![molecular formula C16H24F2N4O B4895086 N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule drug that has garnered attention as a potential treatment for various diseases.
Wirkmechanismus
DFP-10825 exerts its effects through the inhibition of protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth, survival, and metabolism. Inhibition of AKT signaling pathway by DFP-10825 leads to the suppression of cancer cell growth and induction of apoptosis. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell proliferation, induces apoptosis, and decreases cell migration and invasion. In neurodegenerative diseases, DFP-10825 protects neurons from oxidative stress and inflammation, improves cognitive function, and reduces the accumulation of amyloid beta and alpha-synuclein, which are hallmarks of Alzheimer's disease and Parkinson's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, DFP-10825 has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
For DFP-10825 research include the optimization of its synthesis method, the evaluation of its toxicity and pharmacokinetics, and the development of novel formulations for improved drug delivery. Additionally, further studies are needed to determine the potential of DFP-10825 in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of DFP-10825 involves several steps, including the reaction of 2,5-difluoroaniline with 2-(4-propyl-1-piperazinyl)ethylamine to form N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, DFP-10825 has been studied for its neuroprotective effects and ability to improve cognitive function.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N4O/c1-2-6-21-8-10-22(11-9-21)7-5-19-16(23)20-15-12-13(17)3-4-14(15)18/h3-4,12H,2,5-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAYKBFUISYXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4895023.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
![N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)

![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![1-allyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4895080.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)


![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)